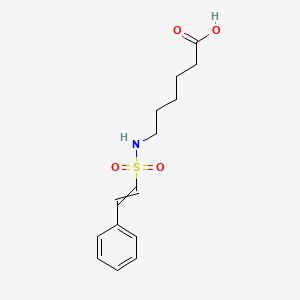![molecular formula C20H19NO4 B12491179 3-[(4-ethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B12491179.png)
3-[(4-ethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolinone core with ethylbenzoyl and dimethoxy substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzoyl chloride and 6,7-dimethoxyquinoline.
Acylation Reaction: The key step involves the acylation of 6,7-dimethoxyquinoline with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6,7-Dimethoxyquinoline: Lacks the ethylbenzoyl group.
4-Ethylbenzoylquinoline: Lacks the dimethoxy groups.
Uniqueness
3-(4-Ethylbenzoyl)-6,7-dimethoxyquinolin-4(1H)-one is unique due to the presence of both ethylbenzoyl and dimethoxy substituents, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-(4-ethylbenzoyl)-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C20H19NO4/c1-4-12-5-7-13(8-6-12)19(22)15-11-21-16-10-18(25-3)17(24-2)9-14(16)20(15)23/h5-11H,4H2,1-3H3,(H,21,23) |
Clave InChI |
OLHRQYHFHUNKIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491101.png)
![2-amino-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12491102.png)
![3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
![3-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491118.png)
![[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12491120.png)

![4-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491131.png)
![1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12491138.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12491145.png)
methoxy]phenyl}methyl)amine](/img/structure/B12491146.png)
methanone](/img/structure/B12491151.png)
![(4-methylpiperazin-1-yl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanethione](/img/structure/B12491156.png)
![2-amino-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12491157.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12491159.png)
